molecular formula C3H8N4O4S B1530532 1H-pyrazole-3,4-diamine sulfate CAS No. 16258-80-3

1H-pyrazole-3,4-diamine sulfate

Cat. No.: B1530532
CAS No.: 16258-80-3
M. Wt: 196.19 g/mol
InChI Key: HHINPQLWSIIXRJ-UHFFFAOYSA-N
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Description

1H-pyrazole-3,4-diamine sulfate is a compound with the molecular formula C3H8N4O4S and a molecular weight of 196.18 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 196.18 and a molecular formula of C3H8N4O4S .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors, including celecoxib, which is currently in phase III clinical trials for rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).

Greener Synthesis Approaches

A room temperature synthesis of pyrazoles and diazepines by condensation of hydrazines/hydrazides and diamines with various 1,3-diketones was described, utilizing a greener protocol that proceeded efficiently in water without any organic solvent (V. Polshettiwar & R. Varma, 2008).

Corrosion Inhibition and Antimicrobial Applications

Pyrazole and pyrazolone derivatives were synthesized and evaluated as corrosion inhibitors for copper alloy dissolution in basic medium, demonstrating high efficiency in dissolution prevention. These compounds also exhibited higher antibacterial activities than conventional bactericide agents (G. H. Sayed et al., 2018).

Metal Coordination and Supramolecular Materials

The chemistry of the pyrazole ring, including its metal coordination modes and application in creating metal cluster compounds, supramolecular materials, and metal-organic frameworks (MOFs), was summarized. Pyrazolide anions have been identified as versatile ligands in coordination chemistry (M. Halcrow, 2009).

Stability in Metal–Organic Frameworks

Pyrazolate-bridged metal–organic frameworks (MOFs) were synthesized, demonstrating exceptional thermal and chemical stability, high surface area, and potential applications in catalysis and as alternatives to zeolites (V. Colombo et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

1H-pyrazole-4,5-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHINPQLWSIIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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